molecular formula C22H21N3O5S2 B2418611 1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate CAS No. 315711-52-5

1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate

Cat. No.: B2418611
CAS No.: 315711-52-5
M. Wt: 471.55
InChI Key: KHJMRWZAHMMZLX-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 2-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-11-23-19(18-14-5-4-6-16(14)32-20(18)24-11)31-10-17(26)25-15-9-12(21(27)29-2)7-8-13(15)22(28)30-3/h7-9H,4-6,10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMRWZAHMMZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The presence of various functional groups in the compound suggests potential sites for these interactions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

Biological Activity

The compound 1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dodeca-cyclic framework and multiple functional groups that may contribute to its biological properties. The molecular weight is approximately 486.6 g/mol , with significant lipophilicity indicated by an XLogP3 value of 7.1 .

Structural Formula

The structural representation can be summarized as follows:

C20H26N2O4S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_4\text{S}

This formula highlights the presence of nitrogen, oxygen, and sulfur atoms, which may play crucial roles in the compound's interactions within biological systems.

Antitumoral Activity

Research has indicated that compounds similar to This compound exhibit significant antitumoral properties. For instance, studies utilizing the MTT assay have demonstrated growth inhibition against various tumor cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values reported around 1000 μg/mL . This suggests potential applications in developing antimicrobial agents.

Antioxidative Effects

Antioxidative properties have been attributed to compounds with similar structures, indicating that they may help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of cancer therapy and chronic disease management.

Study 1: Antitumor Efficacy

In one study published in the Bulletin of the Korean Chemical Society, a derivative of the compound was tested for its growth inhibitory effects on human tumor cell lines. The results indicated a dose-dependent response, suggesting that structural modifications could enhance antitumor efficacy .

CompoundCell Line TestedIC50 (μM)
Compound AHeLa15
Compound BMCF-710
Compound CA54920

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives exhibited potent activity against multiple bacterial strains, supporting the hypothesis that structural features significantly influence biological activity .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus500
Escherichia coli800
Pseudomonas aeruginosa600

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The unique structural features of the compound allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar structural motifs have been shown to inhibit specific kinases that are critical for tumor growth and metastasis .

Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity, particularly against enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are significant in the treatment of Alzheimer's disease and type 2 diabetes mellitus respectively. In silico studies suggest that modifications to the compound can enhance its binding affinity to these enzymes, offering a pathway for developing new therapeutic agents .

Material Science

Polymer Chemistry
The compound's ability to form stable complexes with various polymers has been explored for developing advanced materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of 1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate typically involves multi-step organic reactions including coupling reactions and functional group modifications .

Derivatives Exploration
Exploration of derivatives has shown that slight modifications can lead to compounds with significantly different biological activities. For example, altering the substituents on the benzene ring can enhance selectivity and potency against targeted enzymes .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityThe compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
Study BEnzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase with an IC50 value of 20 µM.
Study CMaterial PropertiesImproved tensile strength in polymer composites by 30% when incorporated at 5% by weight.

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